molecular formula C7H16ClN B1454959 2,2,3,3-Tetramethylcyclopropan-1-amine hydrochloride CAS No. 1269455-96-0

2,2,3,3-Tetramethylcyclopropan-1-amine hydrochloride

Cat. No.: B1454959
CAS No.: 1269455-96-0
M. Wt: 149.66 g/mol
InChI Key: MLHWZWPUKPVGAR-UHFFFAOYSA-N
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Description

2,2,3,3-Tetramethylcyclopropan-1-amine hydrochloride: is a chemical compound characterized by a cyclopropane ring substituted with four methyl groups and an amine group The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3-Tetramethylcyclopropan-1-amine hydrochloride typically involves the cyclopropanation of suitable precursors followed by amination and subsequent conversion to the hydrochloride salt. One common method involves the reaction of 2,2,3,3-tetramethylcyclopropanecarboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with ammonia or an amine to yield the amide. The amide is subsequently reduced to the amine using reducing agents such as lithium aluminum hydride or titanium tetrachloride/sodium borohydride .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the employment of more cost-effective reagents and solvents to reduce production costs.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving the amine group. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reduction reactions can convert the amine to other functional groups, such as alcohols or hydrocarbons, using reducing agents like lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, titanium tetrachloride/sodium borohydride.

    Substitution: Halogenating agents, alkylating agents.

Major Products Formed:

    Oxidation: N-oxides, nitroso compounds.

    Reduction: Amines, hydrocarbons.

    Substitution: Substituted amines, alkylated products.

Scientific Research Applications

Chemistry: 2,2,3,3-Tetramethylcyclopropan-1-amine hydrochloride is used as a building block in organic synthesis due to its unique cyclopropane structure, which can impart rigidity and steric hindrance to target molecules.

Biology: In biological research, this compound can be used to study the effects of cyclopropane-containing amines on biological systems, including their interactions with enzymes and receptors.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of 2,2,3,3-Tetramethylcyclopropan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The cyclopropane ring can induce conformational changes in target molecules, affecting their activity. The amine group can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s effects.

Comparison with Similar Compounds

    2,2,3,3-Tetramethylcyclopropanecarboxylic acid: An analog with a carboxylic acid group instead of an amine.

    2,2,3,3-Tetramethylcyclopropane: A simpler analog lacking the amine group.

Uniqueness: 2,2,3,3-Tetramethylcyclopropan-1-amine hydrochloride is unique due to the presence of both the cyclopropane ring and the amine group, which confer distinct chemical reactivity and biological activity. The hydrochloride form enhances its solubility, making it more versatile for various applications.

Properties

IUPAC Name

2,2,3,3-tetramethylcyclopropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N.ClH/c1-6(2)5(8)7(6,3)4;/h5H,8H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLHWZWPUKPVGAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1(C)C)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2,3,3-Tetramethylcyclopropan-1-amine hydrochloride
Reactant of Route 2
2,2,3,3-Tetramethylcyclopropan-1-amine hydrochloride
Reactant of Route 3
2,2,3,3-Tetramethylcyclopropan-1-amine hydrochloride
Reactant of Route 4
2,2,3,3-Tetramethylcyclopropan-1-amine hydrochloride
Reactant of Route 5
2,2,3,3-Tetramethylcyclopropan-1-amine hydrochloride
Reactant of Route 6
2,2,3,3-Tetramethylcyclopropan-1-amine hydrochloride

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